
1-((1-羟基环戊基)甲基)-3-(噻吩-2-基甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives are often synthesized for their potential use as inhibitors of various enzymes and receptors, and they can be tailored to interact with specific biological targets. The synthesis and evaluation of such compounds are critical for the discovery of new therapeutic agents.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar synthetic strategies are employed. For instance, a series of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors, which involved the use of a thioether linker and an arylurea moiety in the meta position . Another example is the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, which was achieved through a two-step substitution (nucleophilic, electrophilic) followed by one-step oxidation . These methods reflect the general approach to synthesizing urea derivatives, which may be applicable to the synthesis of "1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea."
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed and analyzed using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction. For example, the structure of 1-cyclopentyl-3-(3-hydroxyphenyl)urea was optimized using DFT and compared with X-ray diffraction data, confirming the consistency between the theoretical and experimental structures . The frontier molecular orbitals were also calculated to reveal the structural features and physicochemical properties of the molecules. Such detailed structural analysis is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, depending on their functional groups and the conditions applied. The papers provided do not detail specific reactions involving "1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea," but they do mention the synthesis of related compounds under different conditions, such as microwave irradiation, which can enhance reaction rates and yields . The reactivity of the urea moiety and the substituents attached to it can be exploited to create a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The papers provided do not offer specific data on the physical and chemical properties of "1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea," but they do discuss the properties of similar compounds. For instance, the solubility and stability of the synthesized compounds can be inferred from their biological evaluation, such as the inhibition of RNA virus replication and soluble epoxide hydrolase .
科学研究应用
生化评价和乙酰胆碱酯酶抑制
一项关于合成和生化评价一系列1-[(2-氨基乙氧)烷基]-3-芳基(硫)脲的研究表明,这些化合物与1-((1-羟基环戊基)甲基)-3-(噻吩-2-基甲基)脲在结构上有关,展示了抗乙酰胆碱酯酶活性。这些化合物的设计旨在优化两个药效团之间的间隔长度,以实现增强的构象灵活性并与酶疏水结合位点相互作用。改进抑制活性的修饰包括用环己基取代苄基,突显了活性不需要芳香残基 (Vidaluc et al., 1995)。
神经肽Y5受体拮抗作用
另一个研究领域涉及三取代苯基脲衍生物的合成和构效关系,包括结构类似于1-((1-羟基环戊基)甲基)-3-(噻吩-2-基甲基)脲的化合物,作为神经肽Y5受体拮抗剂。通过优化体外效力,得到了具有亚纳摩尔级IC50值的化合物。选择的类似物在细胞实验中显示了拮抗活性,表明了潜在的治疗应用 (Fotsch et al., 2001)。
活性代谢物的立体化学合成
对一种有效PI3激酶抑制剂的活性代谢物的立体化学合成研究表明,在生物活性化合物的开发中,结构和立体化学考虑的重要性。这项研究突显了合成和识别具有精确立体化学的活性代谢物的复杂性,与类似于1-((1-羟基环戊基)甲基)-3-(噻吩-2-基甲基)脲的化合物相关 (Chen et al., 2010)。
水凝胶形成和流变学
一项关于1-(3-甲基-1H-吡唑-5-基)-3-(3-硝基苯基)脲的研究表明,该化合物能够在一系列酸中形成水凝胶,突显了阴离子对凝胶形态和流变学的影响。这项研究指向了材料科学中对类似结构化合物,包括1-((1-羟基环戊基)甲基)-3-(噻吩-2-基甲基)脲的潜在应用 (Lloyd & Steed, 2011)。
金属离子检测的开关型荧光探针
针对金属离子检测的荧光探针的研究,例如新型传感器1-((2-羟基萘-1-基)甲亚胺)脲对Al3+的反应,展示了脲衍生物在分析和生物成像应用中的多功能性。这些探针的特异结合和荧光“开启”响应提供了有关相关化合物在生物系统中检测金属离子的实用性的见解 (Wang et al., 2017)。
属性
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-11(13-8-10-4-3-7-17-10)14-9-12(16)5-1-2-6-12/h3-4,7,16H,1-2,5-6,8-9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUXRCYLUAZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


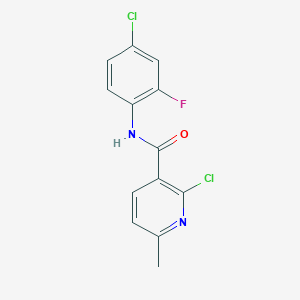
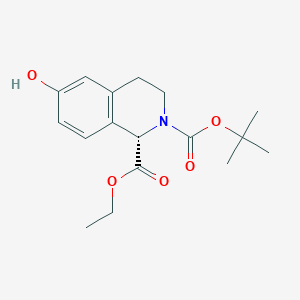



![N-(3-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2500470.png)
![2-(thiophen-2-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2500471.png)
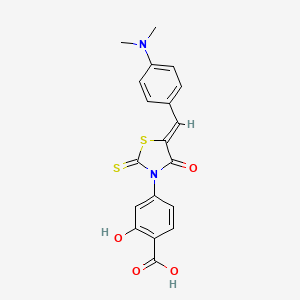
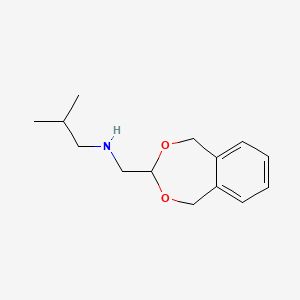
![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500474.png)
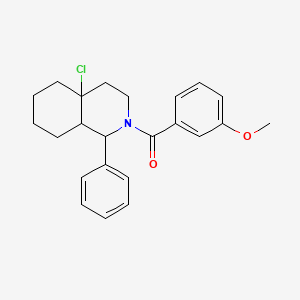
![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)
